molecular formula C10H11BrO2 B1592567 Ethyl 4-bromo-2-methylbenzoate CAS No. 220389-34-4

Ethyl 4-bromo-2-methylbenzoate

Cat. No. B1592567
M. Wt: 243.1 g/mol
InChI Key: UWDMTHJPTMJZNG-UHFFFAOYSA-N
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Description



  • Ethyl 4-bromo-2-methylbenzoate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub>.

  • It is a colorless liquid that is widely used as a solvent and preservative in pharmaceutical preparations.

  • The compound is also an important intermediate in organic synthesis.





  • Synthesis Analysis



    • The synthesis of Ethyl 4-bromo-2-methylbenzoate involves several steps, including bromination and esterification reactions.

    • One common method is the reaction of 4-bromo-2-methylbenzoic acid with ethanol in the presence of a dehydrating agent.





  • Molecular Structure Analysis



    • The compound has a benzene ring substituted with a bromine atom and an ethyl ester group.

    • The molecular weight is 243.1 g/mol.





  • Chemical Reactions Analysis



    • Ethyl 4-bromo-2-methylbenzoate can undergo various reactions, including nucleophilic substitution and ester hydrolysis.





  • Physical And Chemical Properties Analysis



    • The compound is a colorless liquid with a boiling point of approximately 200°C.

    • It is soluble in organic solvents.




  • Scientific Research Applications

    Synthesis and Characterization

    Ethyl 4-bromo-2-methylbenzoate is utilized in the synthesis of complex organic compounds. For instance, Muhammad Haroon et al. (2019) explored the synthesis of ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives and characterized these compounds using various spectroscopic techniques. The study highlights the compound's relevance in the synthesis of novel organic structures, particularly in the context of nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs) analysis (Muhammad Haroon et al., 2019).

    Involvement in Catalytic Reactions

    Ethyl 4-bromo-2-methylbenzoate also finds applications in catalytic reactions. A study by Erzsébet Jablonkai and G. Keglevich (2015) demonstrated the use of 4-Bromo and 3-bromobenzoic acids in P–C coupling reactions under catalyst-free conditions. This research is significant for understanding the role of such compounds in facilitating novel chemical reactions, especially in the absence of catalysts (Erzsébet Jablonkai and G. Keglevich, 2015).

    Environmental Studies

    In the context of environmental research, the study of similar compounds like Ethyl-4-aminobenzoate by A. J. Li et al. (2017) investigated the environmental behavior and photocatalytic profile of these compounds. Although this study focused on Ethyl-4-aminobenzoate, it sheds light on the environmental dynamics and fate of related compounds, which is crucial for understanding the ecological impact of Ethyl 4-bromo-2-methylbenzoate (A. J. Li et al., 2017).

    Glycerolipid Metabolism

    Research on compounds related to Ethyl 4-bromo-2-methylbenzoate, like Ethyl 4-benzyloxybenzoate, was conducted to explore its role in glycerolipid metabolism. The study by R. Fears et al. (1978) indicated that such compounds could participate in glycerolipid metabolism, highlighting their potential biological activity and relevance in lipid research (R. Fears et al., 1978).

    Safety And Hazards



    • Ethyl 4-bromo-2-methylbenzoate is flammable and may cause skin burns.

    • Proper precautions should be taken during handling.




  • Future Directions



    • Further research could explore its potential applications in drug development or as a building block for other compounds.




    Remember that this analysis is based on available information, and further studies may provide additional insights. If you need more details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    ethyl 4-bromo-2-methylbenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H11BrO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UWDMTHJPTMJZNG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(C=C(C=C1)Br)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H11BrO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60626962
    Record name Ethyl 4-bromo-2-methylbenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60626962
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    243.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 4-bromo-2-methylbenzoate

    CAS RN

    220389-34-4
    Record name Ethyl 4-bromo-2-methylbenzoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=220389-34-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ethyl 4-bromo-2-methylbenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60626962
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    25.3 g of 4-bromo-2-methyl benzoic acid and 5 mL of concentrated sulfuric acid were added to 425 mL of ethanol. The mixture was heated at reflux temperature for 3 days. The solution was cooled to room temperature, adjusted to neutral pH with the addition of sodium bicarbonate, and concentrated to ca. 100 mL volume under reduced pressure. The reduced mixture was partitioned between ethyl acetate and water, and the organic phase was successively washed with saturated bicarbonate and brine solutions. The organic fraction was dried over anhydrous sodium sulfate, and concentrated to 28.2 g of a clear liquid product; 1H NMR (200 MHz, CDCl3) δ 7.78-7.73 (d, J=8.2 Hz, 1H), 7.38-7.32 (m, 2H), 4.40-4.28 (q, J=7 Hz, 2H), 2.57 (s, 3H), 1.42-1.35 (t, J=7 Hz, 3H).
    Quantity
    25.3 g
    Type
    reactant
    Reaction Step One
    Quantity
    5 mL
    Type
    reactant
    Reaction Step One
    Quantity
    425 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    4-Bromo-2-methylbenzoic acid (9.97 g, 46.4 mmol) and concentrated sulfuric acid (1.0 ml) were dissolved in ethanol (170 ml), and the mixture was heated under reflux for 33 hr. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with an ethyl acetate-hexane=1:1 mixed solvent, washed with water, saturated aqueous sodium hydrogen carbonate and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (10.5 g, yield 93%) as a colorless oil.
    Quantity
    9.97 g
    Type
    reactant
    Reaction Step One
    Quantity
    1 mL
    Type
    reactant
    Reaction Step One
    Quantity
    170 mL
    Type
    reactant
    Reaction Step One
    Yield
    93%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    A Vinayak - Citeseer
    … Chemistry (Scheme 1): The synthetic chemistry of novel ethanone derivatives of 1, 3, 4-oxadiazole compounds started with the synthesis of ethyl 4-bromo-2-methylbenzoate 2 which is …
    Number of citations: 2 citeseerx.ist.psu.edu
    M Qin, Q Cao, X Wu, C Liu, S Zheng, H Xie… - European Journal of …, 2020 - Elsevier
    Inhibiting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway is an attractive strategy for tumor immunotherapy. Here, a novel series of indoline-…
    Number of citations: 35 www.sciencedirect.com
    V Adimule, M Sudha, KS Lalita, RP Kumar - Archives of Applied Science Research, 2015
    Number of citations: 8
    G AJG - researchgate.net
    … Trans-4-(2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-2-(trifluoromethyl)benzonitrile [racemic(t)] (0.30 g, 0.97 mmol) was reacted with ethyl 4-bromo-2-methylbenzoate (0.236 g, 0.97 mmol…
    Number of citations: 0 www.researchgate.net

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